molecular formula C12H25NO6 B12287406 6-Aminohexyl beta-D-glucopyranoside

6-Aminohexyl beta-D-glucopyranoside

Cat. No.: B12287406
M. Wt: 279.33 g/mol
InChI Key: GWNKFVGAEZHVTM-UHFFFAOYSA-N
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Description

6-Aminohexyl beta-D-glucopyranoside is a biochemical compound with the molecular formula C12H25NO6 and a molecular weight of 279.33 g/mol . It is primarily used in proteomics research and other biochemical applications . This compound consists of a glucopyranoside moiety linked to an aminohexyl chain, making it a versatile molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminohexyl beta-D-glucopyranoside typically involves the reaction of beta-D-glucopyranoside with an aminohexyl group. One common method includes the use of glycosyl donors and acceptors under specific reaction conditions to form the desired glycosidic bond . The reaction may involve the use of catalysts and protective groups to ensure the selective formation of the beta-anomer.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic synthesis using engineered beta-glucosidase in organic solvents and ionic liquids . This method offers high yields and regioselectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Aminohexyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Aminohexyl beta-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of glycosylation processes and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers

Mechanism of Action

The mechanism of action of 6-Aminohexyl beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The aminohexyl chain allows for the formation of stable complexes with proteins, facilitating various biochemical processes. The glucopyranoside moiety enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminohexyl beta-D-glucopyranoside is unique due to its aminohexyl chain, which provides additional functional groups for chemical modifications and interactions. This makes it more versatile compared to other glucopyranoside derivatives, which may lack the amino functionality .

Properties

Molecular Formula

C12H25NO6

Molecular Weight

279.33 g/mol

IUPAC Name

2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2

InChI Key

GWNKFVGAEZHVTM-UHFFFAOYSA-N

Canonical SMILES

C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN

Origin of Product

United States

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